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Compound of Interest

Compound Name:
Undecanoic acid, 11-

(dimethylamino)-

CAS No.: 2091-23-8

Cat. No.: B14745382 Get Quote

Welcome to the Advanced Assay Support Hub. Topic: 11-(Dansylamino)undecanoic acid

(DAUDA) Fluorescence Assays Role: Senior Application Scientist Status: Operational

Core Directive: The Kinetic Reality of DAUDA
You are likely here because your assay coefficients of variation (CVs) are high, or your

displacement curves are shifting between runs. In 90% of cases, this is not a reagent failure; it

is a thermodynamic equilibrium failure.

DAUDA is a solvatochromic probe.[1] It does not just "glow"; it reports the polarity of its

environment.[1]

Aqueous (Unbound): Polar environment

Low Quantum Yield, Red-shifted Emission (~540 nm).

Bound (Hydrophobic Pocket): Non-polar environment

High Quantum Yield, Blue-shifted Emission (~475–500 nm).

The Critical Insight: Incubation time is not a passive "wait period." It is the active phase where
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(association) and

(dissociation) rates stabilize. If you read too early, you measure noise. If you read too late, you
measure degradation or evaporation.

Technical Guide & Troubleshooting (Q&A)
Module A: Optimizing Incubation Time (Kinetics)
Q: Is there a universal incubation time for DAUDA assays? A: No. However, for most Fatty Acid

Binding Proteins (FABPs) and Albumin (HSA/BSA), the industry standard starting point is 30

minutes at Room Temperature (20–25°C).

Direct Binding (Protein + DAUDA): Fast. Equilibrium is often reached in < 5 minutes. We

recommend 15–20 minutes to account for pipetting lag across a 96/384-well plate.

Displacement Assays (Protein + DAUDA + Drug): Slower. The drug must displace the probe.

This is governed by the

of DAUDA and the

of your drug. We recommend 45–60 minutes for displacement screens to ensure the system
reaches a new equilibrium.

Q: How do I scientifically validate the incubation time for my specific protein? A: Do not guess.

Run a Signal Stability Time-Course.

Prepare a plate with:

High Control: Protein + DAUDA (Max Signal).

Low Control: Buffer + DAUDA (Background).

Mid Control: Protein + DAUDA + Known Inhibitor (Displacement).

Read the plate every 5 minutes for 90 minutes.

Plot Fluorescence vs. Time.

Optimal Time: The window where the signal slope is effectively zero (
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) before photobleaching sets in.

Module B: Signal Integrity & Artifacts
Q: My background fluorescence is inexplicably high. Is the probe degrading? A: It is likely

Micelle Formation, not degradation. DAUDA is a fatty acid analog.[1][2][3][4][5] Above its

Critical Micelle Concentration (CMC), it self-assembles into micelles. These micelles create a

hydrophobic interior that DAUDA "binds" to, mimicking a protein interaction.

The Fix: Ensure your final DAUDA concentration is < 1–5 µM. Most assays operate optimally

at 0.5–1.0 µM DAUDA.

Diagnostic: If [DAUDA] alone fluorescence is >10% of your [Protein + DAUDA] signal, your

concentration is too high or your buffer is contaminated.

Q: I see a "Blue Shift" mentioned in literature. Why does this matter? A: The Blue Shift is your

built-in quality control. If you only measure intensity at a single wavelength (e.g., 500 nm), you

are flying blind.

Unbound Peak: ~540–550 nm.

Bound Peak: ~475–500 nm (Protein dependent).

Action: For assay development, perform a Spectral Scan (450–600 nm). If you do not see

the peak shift to the left (shorter wavelength) upon adding protein, DAUDA is not in the

binding pocket.

Q: My signal decreases over time during the read. Is it instability? A: It is likely Photobleaching.

The dansyl fluorophore is sensitive to high-intensity UV/Blue light.

The Fix:

Use black opaque plates (minimize scattering).

Incubate in the dark (foil seal).

Reduce the number of flashes per well on your plate reader (e.g., reduce from 100 to 10).
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Experimental Workflows & Visualization
Workflow 1: The Kinetic Optimization Loop
This logic gate ensures you never run a failed screen due to timing errors.
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Click to download full resolution via product page

Caption: Iterative workflow to determine the "Stable Read Window" where equilibrium is

reached but photobleaching is minimal.

Workflow 2: Competitive Displacement Logic
Understanding the physical state of the probe during drug screening.
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Caption: The mechanism of action. Displacement results in a Red Shift and intensity drop,

returning DAUDA to its aqueous state.[6]

Quantitative Reference Data
Use these parameters to benchmark your instrument settings.
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Parameter Value / Range Notes

Excitation Wavelength 345 nm (± 10 nm) UV-compatible plates required.

Emission (Bound) 475 – 500 nm
Varies by protein (HSA vs

FABP).

Emission (Free) 540 – 550 nm Aqueous buffer signal.

Stokes Shift ~140 – 180 nm
Large shift reduces

background interference.

DAUDA

(HSA)
~0.5 – 1.0 µM

Binds primarily to Sudlow Site

II (Bilirubin site) [1].

DAUDA

(L-FABP)
~0.2 – 0.4 µM High affinity site [2].

Rec. Incubation 30 – 60 mins Protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pdf.benchchem.com/24/An_In_depth_Technical_Guide_to_Utilizing_DAUDA_as_a_Fluorescent_Probe_for_Hydrophobic_Binding_Sites.pdf
https://pdf.benchchem.com/24/Application_Notes_and_Protocols_for_Determining_Fatty_Acid_Binding_Protein_Affinity_using_the_DAUDA_Assay.pdf
https://www.medchemexpress.com/dauda.html
https://portlandpress.com/biochemj/article/270/1/163/26338/The-fatty-acid-analogue-11-dansylamino-undecanoic
https://pmc.ncbi.nlm.nih.gov/articles/PMC3302652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3302652/
https://pdf.benchchem.com/24/Application_Notes_DAUDA_Displacement_Assay_for_Unlabeled_Fatty_Acids.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1131693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1131693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1131693/
https://pdf.benchchem.com/24/Application_Notes_and_Protocols_for_DAUDA_Fluorescence_Anisotropy_Measurements.pdf
https://www.benchchem.com/product/b14745382#optimizing-incubation-time-for-dauda-protein-binding
https://www.benchchem.com/product/b14745382#optimizing-incubation-time-for-dauda-protein-binding
https://www.benchchem.com/product/b14745382#optimizing-incubation-time-for-dauda-protein-binding
https://www.benchchem.com/product/b14745382#optimizing-incubation-time-for-dauda-protein-binding
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14745382?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14745382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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